5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H15Cl2N5S and its molecular weight is 392.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0425221 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds derived from 5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol have demonstrated significant antibacterial and antifungal properties. For example, the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including derivatives of this chemical structure, has shown promising antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans (Mistry & Desai, 2006).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives has been directed towards evaluating their antimicrobial effectiveness. Studies have found that some of these derivatives possess good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Triazole-based Schiff bases derived from this compound have been investigated for their corrosion inhibitory effects on different metals in corrosive environments. Research has demonstrated that these compounds are effective corrosion inhibitors for maraging steel and 316 stainless steel in acidic mixtures, attributing their efficiency to the formation of a protective layer on the metal surface (Mary et al., 2021; Nandini et al., 2021).
Antitumor Activities
Investigations into the antitumor activities of 1,2,4-triazole derivatives, including the compound , have shown promising results. These studies suggest that such compounds could be explored further for their potential uses in cancer therapy, given their ability to inhibit tumor growth in certain models (El-Moneim et al., 2011).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5S/c1-23(2)13-6-3-11(4-7-13)10-20-24-16(21-22-17(24)25)14-8-5-12(18)9-15(14)19/h3-10H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAWKGJXYBOXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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